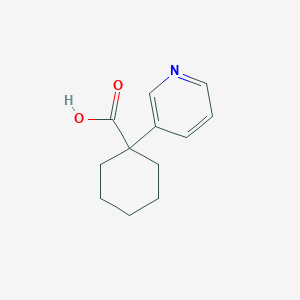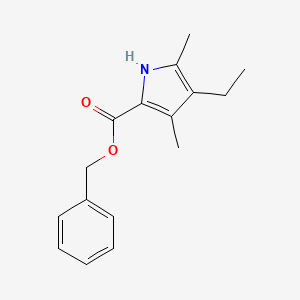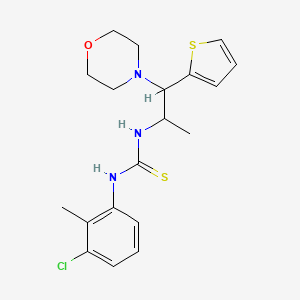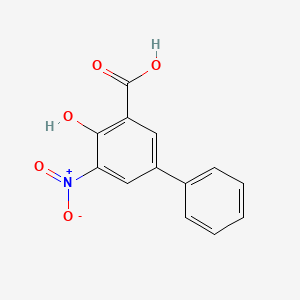
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) . Physical And Chemical Properties Analysis
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a powder at room temperature . It has a melting point of 167-168 degrees Celsius .Aplicaciones Científicas De Investigación
Crystal Packing and Molecular Interactions
- The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which have a structural similarity to 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, are dominated by C–H⋯Npyridine interactions, with significant contributions from C–H⋯π and π⋯π interactions in crystal packing. These interactions lead to the formation of complex 3D networks in crystal structures, emphasizing the importance of the relative disposition of pyridine and other groups in molecular interactions and crystal engineering (Lai, Mohr, & Tiekink, 2006).
Porphyrin-based Organogels
- The introduction of hydrogen-bond-donating (carboxylic acid)/accepting (pyridine) substituents into porphyrins leads to a significant influence on gelation properties and the aggregation mode in organogels. The structural variation results in different superstructures like sheetlike or fiberlike structures due to diverse interactive forces, which can be modulated by solvent environments or additional interacting molecules. This signifies the potential of pyridine-carboxylic acid interactions in designing novel materials with specific supramolecular architectures (Tanaka et al., 2005).
Supramolecular Chemistry and Catalysis
- The role of pyridine-carboxylic acid interactions is also evident in the synthesis and study of organometallic complexes where these interactions are pivotal in stabilizing complex structures and influencing their photophysical and catalytic properties. Such interactions facilitate the design of compounds with potential applications in materials science and catalysis (Stepanenko et al., 2011).
Material Synthesis and Medicinal Chemistry
- The carboxylic acid and pyridine moieties in compounds structurally related to 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid play a crucial role in chemical reactions leading to the synthesis of new materials. These compounds, synthesized through one-pot procedures, show promise in medicinal and biological sciences, indicating the potential of these chemical structures in drug design and development (Marandi, 2018).
Safety and Hazards
Direcciones Futuras
The compound 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is currently not intended for human or veterinary use. It is used for research purposes only. The European Medicines Agency has granted a product-specific waiver for a similar compound, (1S,3S)-3-({2-methyl-6-[1-methyl-5-({[methyl(propyl)carbamoyl]oxy}methyl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}oxy)cyclohexane-1-carboxylic acid (BMS-986278), for all pharmaceutical forms and all routes of administration .
Propiedades
IUPAC Name |
1-pyridin-3-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMOGUBQMRKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)

![N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2572976.png)

![ethyl 2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572978.png)
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2572984.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572987.png)
